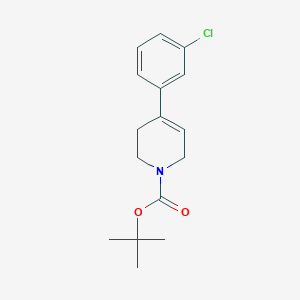![molecular formula C9H8O3S B13886947 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with methylthiol-containing reagents . The reaction conditions often include the use of solvents such as acetone, ethyl acetate, and ethanol to achieve high yields . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity.
Comparison with Similar Compounds
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Benzo[d][1,3]dioxole-5-carbaldehyde: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C9H8O3S |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-methylsulfanyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c1-13-9-6(4-10)2-3-7-8(9)12-5-11-7/h2-4H,5H2,1H3 |
InChI Key |
OKLTUYUGVOQAMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC2=C1OCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


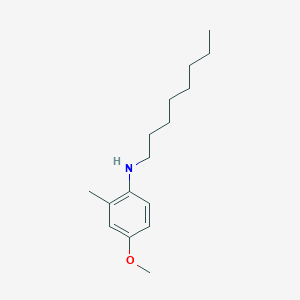
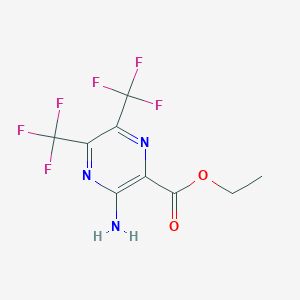
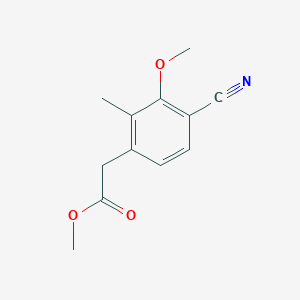

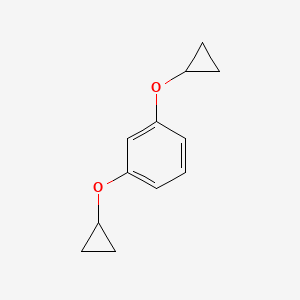
![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
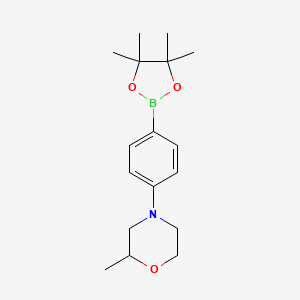
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
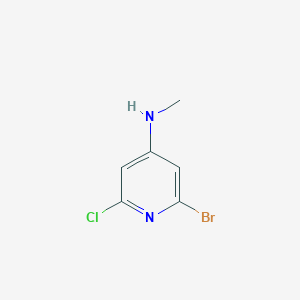
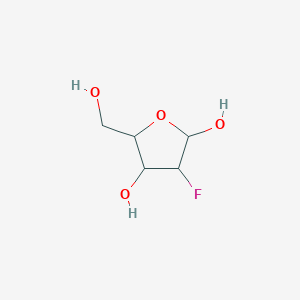
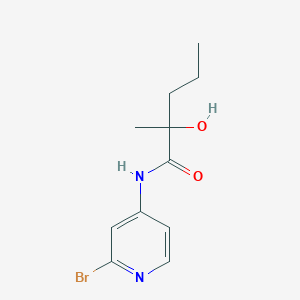
![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)
